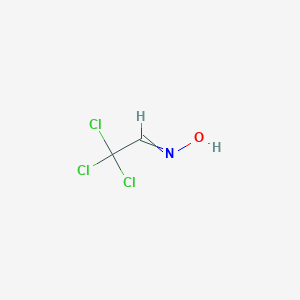

N-(2,2,2-trichloroethylidene)hydroxylamine

Description

N-(2,2,2-Trichloroethylidene)hydroxylamine (CAS: N/A; molecular formula: C₂H₂Cl₃NO; molecular weight: 162.40 g/mol), also known as 2-trichloroacetaldehyde oxime, is a chlorinated hydroxylamine derivative. It is characterized by a trichloroethylidene group (-C(Cl₃)=N-) attached to a hydroxylamine moiety. Key physical properties include a density of 1.63 g/cm³, boiling point of 208°C at 760 mmHg, and solubility in polar solvents like acetone and DMSO . This compound serves as a critical intermediate in synthesizing cinchophen and participates in nucleophilic addition-cyclization reactions to form imidazolidin-4-one derivatives .

Properties

IUPAC Name |

N-(2,2,2-trichloroethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHZGCQCZRDLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324644 | |

| Record name | N-(2,2,2-trichloroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-99-3 | |

| Record name | Acetaldehyde, 2,2,2-trichloro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,2,2-trichloroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted at temperatures between 20°C and 60°C, with stoichiometric ratios of 1:1 aldehyde to hydroxylamine hydrochloride. Aqueous sodium hydroxide (NaOH) is often added to neutralize the hydrochloric acid byproduct and drive the reaction to completion. For instance, a protocol described in industrial settings involves dissolving 1 mol of trichloroacetaldehyde in ethanol, followed by gradual addition of 1 mol of hydroxylamine hydrochloride dissolved in water. The mixture is stirred for 3–5 hours at 40°C, after which the pH is adjusted to 7–8 using NaOH.

| Parameter | Typical Range |

|---|---|

| Temperature | 40–60°C |

| Solvent | Ethanol/Water (1:1 v/v) |

| Reaction Time | 3–5 hours |

| Yield | 70–85% (estimated) |

Mechanistic Insights

The mechanism follows a two-step process:

-

Nucleophilic Attack : Hydroxylamine’s amine group attacks the electrophilic carbonyl carbon of trichloroacetaldehyde, forming a tetrahedral intermediate.

-

Dehydration : The intermediate loses a water molecule, resulting in the formation of the C=N bond characteristic of oximes. Acidic or neutral conditions favor the reaction, while excessive alkalinity may lead to side reactions such as Cannizzaro disproportionation of the aldehyde.

Mechanochemical Synthesis for Green Chemistry Applications

Recent advancements in solvent-free synthesis have enabled the preparation of this compound via mechanochemical methods. High-speed ball milling (HSBM) of solid trichloroacetaldehyde with hydroxylamine hydrochloride at ambient temperature has been reported as a sustainable alternative.

Procedure and Advantages

In this method, equimolar quantities of trichloroacetaldehyde and NH₂OH·HCl are placed in a milling jar with stainless steel balls. The milling process (20–30 Hz, 1–2 hours) generates sufficient mechanical energy to initiate the reaction without solvents. This approach reduces waste and avoids the use of volatile organic compounds (VOCs), aligning with green chemistry principles.

| Parameter | Typical Range |

|---|---|

| Milling Frequency | 20–30 Hz |

| Duration | 60–120 minutes |

| Yield | Comparable to classical methods |

Limitations

While mechanochemical synthesis is eco-friendly, scalability remains a challenge. Industrial-scale ball mills require significant energy input, and product isolation from solid reactants may necessitate additional purification steps.

Purification and Isolation Techniques

Crude this compound is typically purified via recrystallization or solvent extraction.

Recrystallization

The product is dissolved in a minimal volume of hot isopropyl ether or ethanol and cooled to induce crystallization. This method yields high-purity oxime but may result in moderate losses due to solubility limitations.

Solvent Extraction

In industrial settings, the reaction mixture is partitioned between water and an organic solvent (e.g., chloroform or ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Analytical Characterization

The compound is characterized by:

Chemical Reactions Analysis

N-(2,2,2-trichloroethylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trichloroethylene, phenylacetylene, and hydroxylamine . The major products formed from these reactions are derivatives of the sulfonamide series, which are valuable reagents for further chemical synthesis .

Scientific Research Applications

Organic Synthesis

N-(2,2,2-trichloroethylidene)hydroxylamine serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, leading to the formation of complex molecules.

- Synthesis of Chloroacetamide Derivatives : A notable application is in the synthesis of chloroacetamide derivatives via C-amidoalkylation reactions. This method utilizes this compound as a reagent to produce compounds with significant biological activity .

- Nucleophilic Addition Reactions : The compound can also engage in nucleophilic addition reactions with imines, facilitating the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are essential for constructing complex organic frameworks .

Medicinal Chemistry

The antibacterial properties of hydroxylamines have been explored in medicinal chemistry. Compounds similar to this compound have shown promising results against various bacterial strains.

- Antibacterial Activity : Research indicates that hydroxylamine derivatives can exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. This activity is attributed to their ability to disrupt bacterial cell walls or interfere with vital metabolic processes .

- Potential Antitumor Agents : Some derivatives of hydroxylamines have been investigated for their potential as antitumor agents. Their mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Material Science

In material science, this compound has potential applications due to its chemical stability and reactivity.

- Polymerization Inhibitors : Hydroxylamines are known to act as polymerization inhibitors, preventing unwanted reactions during the processing of polymers. This property is crucial in industries where precise control over polymerization is necessary .

- Stabilization Agents : The compound can also function as a stabilization agent in various chemical formulations, enhancing the shelf life and performance of products by preventing degradation or unwanted side reactions.

Case Study 1: Synthesis of Chloroacetamides

A study demonstrated the successful synthesis of chloroacetamide derivatives using this compound as a key reagent. The reaction conditions were optimized to achieve high yields and selectivity for the desired products. The synthesized compounds exhibited significant biological activities, suggesting their potential use in pharmaceuticals.

Case Study 2: Antibacterial Screening

In another study, a series of hydroxylamine derivatives were synthesized and screened for antibacterial activity against various strains. The results indicated that certain modifications to the hydroxylamine structure enhanced its antibacterial properties significantly, paving the way for further development of new antibiotics.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloroethylidene)hydroxylamine involves its reactivity towards oxygen- and nitrogen-centered species. This reactivity makes it a valuable reagent in various chemical reactions, particularly in the synthesis of sulfonamide derivatives . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to form stable intermediates with other reactive species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of N-(2,2,2-Trichloroethylidene)hydroxylamine and Related Compounds

Key Research Findings

Synthetic Utility : this compound enables high-yield (71–73%) synthesis of imidazolidin-4-ones, crucial in medicinal chemistry .

Reactivity Contrasts : Unlike DDT, the target compound participates in cyclization rather than acting as a pesticide. Its trichloroethylidene group enhances electrophilicity, facilitating nucleophilic attacks .

Structural Influence : Substitutions on the hydroxylamine nitrogen (e.g., dimethyl groups in N,N-Dimethylhydroxylamine) drastically alter reactivity, reducing electrophilicity compared to the trichloroethylidene derivative .

Biological Activity

N-(2,2,2-trichloroethylidene)hydroxylamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of hydroxylamine, characterized by the presence of a trichloroethylidene group. The general formula can be represented as:

This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

- Enzyme Inhibition : Hydroxylamines are known to interact with various enzymes. Research indicates that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to inactivate certain cellular enzymes in vitro, which can disrupt normal cellular functions .

- Mutagenic Potential : Similar to other hydroxylamines, this compound exhibits mutagenic properties under specific conditions. It can induce mutations in bacterial and mammalian cells, which raises concerns regarding its safety in therapeutic applications .

- Antiviral Activity : Some studies have reported that hydroxylamines can inhibit viral replication. This compound may exhibit similar antiviral properties by interfering with viral enzymes or cellular pathways essential for viral proliferation .

- Chelation Properties : Hydroxylamines can act as chelating agents for transition metals. This property may play a role in modulating oxidative stress within cells by binding metal ions that participate in Fenton reactions, thus reducing reactive oxygen species (ROS) formation .

Biological Effects

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cell lines. Studies demonstrate that at higher concentrations, the compound can induce cell death through apoptosis or necrosis .

- Skin Irritation : This compound is also noted for its irritant effects on skin and mucous membranes. It can cause dermatitis upon contact and is corrosive to eyes .

Study 1: Enzyme Inhibition and Cytotoxicity

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was attributed to the inhibition of key metabolic enzymes involved in DNA synthesis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of DNA synthesis |

| MCF-7 | 18 | Induction of apoptosis |

| A549 | 22 | Disruption of metabolic enzyme activity |

Study 2: Antiviral Activity

In vitro assays demonstrated that this compound effectively reduced the replication of certain viruses by targeting viral polymerases. The compound showed a significant reduction in viral load when tested against influenza virus.

| Virus Type | Viral Load Reduction (%) | Concentration (µM) |

|---|---|---|

| Influenza A | 75 | 10 |

| Herpes Simplex | 60 | 20 |

Q & A

Q. What are the key synthetic pathways for preparing N-(2,2,2-trichloroethylidene)hydroxylamine derivatives, and what reaction conditions are critical?

this compound derivatives are synthesized via nucleophilic addition of chloroacetamide to the C=N bond of N-(2,2,2-trichloroethylidene)arenesulfonamides. The reaction proceeds under reflux conditions in aprotic solvents (e.g., acetone), followed by intramolecular cyclization in the presence of aqueous or alcoholic alkali (e.g., NaOH). Key steps include:

- Step 1: Reaction of N-(2,2,2-trichloroethylidene)arenesulfonamide with chloroacetamide to form N-(arylsulfonyl-2,2,2-trichloroethyl)chloroacetamide intermediates.

- Step 2: Cyclization under basic conditions to yield imidazolidine-4-one derivatives.

Critical parameters include solvent polarity, reaction temperature (reflux), and alkali concentration to minimize side reactions (e.g., alkoxy substitution of chlorine) .

Q. How is the structural integrity of synthesized this compound derivatives validated?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR: Identifies aromatic protons (δ 7.2–7.8 ppm), NH protons (δ 8.5–9.0 ppm), and trichloromethyl groups (δ 95–100 ppm for ¹³C).

- IR Spectroscopy: Key bands include ν(SO₂) at 1350–1370 cm⁻¹ (symmetric) and 1150–1170 cm⁻¹ (asymmetric), and ν(C=O) at 1680–1700 cm⁻¹. Cyclization is confirmed by a shift in carbonyl absorption to higher frequencies (e.g., 1720 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage: Avoid prolonged storage due to potential degradation; use airtight containers in cool, dry environments.

- Handling: Use fume hoods, protective gloves, and goggles to prevent inhalation or skin contact.

- Disposal: Follow federal/state regulations for halogenated waste, employing qualified personnel for neutralization or incineration .

Advanced Research Questions

Q. How do reaction conditions influence side-product formation during cyclization of this compound intermediates?

Alcoholic alkali (e.g., ethanol/NaOH) promotes competing alkoxy substitution of the chloroacetamide chlorine, yielding byproducts like N-[1-(arylsulfonamido)-2,2,2-trichloroethyl]ethoxyacetamide. To suppress this:

- Use aqueous alkali (e.g., NaOH/H₂O) for cyclization.

- Optimize reaction time (≤2 hours) and temperature (60–70°C) to favor imidazolidine-4-one formation over substitution .

Q. What spectral markers distinguish imidazolidine-4-one derivatives from their acyclic precursors?

- IR: Cyclic products show ν(C=O) at 1720–1740 cm⁻¹ (vs. 1680–1700 cm⁻¹ for acyclic amides) and ν(SO₂) at 1370–1380 cm⁻¹ due to ring strain.

- ¹H NMR: Loss of NH proton signals (δ 8.5–9.0 ppm) after cyclization, replaced by imidazolidine ring protons (δ 3.5–4.5 ppm for CH₂ groups) .

Q. How does the reactivity of this compound compare to other hydroxylamine derivatives in heterocyclic synthesis?

The trichloroethylidene group enhances electrophilicity at the C=N bond, enabling faster nucleophilic attack compared to non-halogenated analogs (e.g., N-ethylidenehydroxylamine). This facilitates cyclization under milder conditions. However, steric hindrance from the trichloromethyl group may reduce yields in bulky substituent systems .

Q. What strategies improve yields of imidazolidine-4-one derivatives in large-scale syntheses?

- Solvent Optimization: Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.

- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyclization rates.

- Purification: Recrystallize from acetone/hexane mixtures to isolate pure products (reported yields: 71–73% for compounds 5–6) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for imidazolidine-4-ones, which are scaffolds for antimicrobial and antitumor agents. The trichloromethyl group enhances lipophilicity, potentially improving membrane permeability in bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.